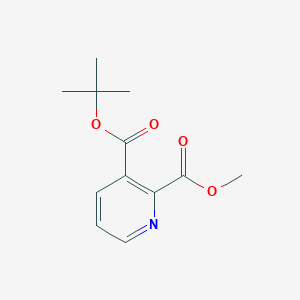

Methyl 3-(tert-butoxycarbonyl)picolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-O-tert-butyl 2-O-methyl pyridine-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-10(14)8-6-5-7-13-9(8)11(15)16-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLVPCJOKXXMHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901200307 | |

| Record name | 3-(1,1-Dimethylethyl) 2-methyl 2,3-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930596-30-8 | |

| Record name | 3-(1,1-Dimethylethyl) 2-methyl 2,3-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930596-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethylethyl) 2-methyl 2,3-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and physicochemical properties of Methyl 3-(tert-butoxycarbonyl)picolinate

Part 1: Executive Summary & Structural Identity

Methyl 3-[(tert-butoxycarbonyl)amino]picolinate (CAS: 912369-42-7) is a critical heterocyclic building block in drug discovery, specifically utilized as a scaffold for synthesizing bicyclic nitrogenous systems such as pyrido[3,2-d]pyrimidines and 1,5-naphthyridines.[1] These fused systems are "privileged structures" in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors (e.g., PI3K, EGFR) and allosteric modulators.[1]

Nomenclature Note: While often abbreviated in procurement catalogs as "Methyl 3-(tert-butoxycarbonyl)picolinate," the chemically accurate IUPAC designation must include the amino moiety to distinguish it from a mixed ester.[1] This guide focuses on the N-Boc protected amino ester, the standard intermediate for the described applications.[1]

Physicochemical Specifications

| Property | Data | Note |

| IUPAC Name | Methyl 3-{[(2-methyl-2-propanyl)oxy]carbonyl}amino-2-pyridinecarboxylate | |

| Common Name | Methyl 3-(Boc-amino)picolinate | |

| CAS Number | 912369-42-7 | Primary Identifier |

| Molecular Formula | C₁₂H₁₆N₂O₄ | |

| Molecular Weight | 252.27 g/mol | |

| Physical State | White to off-white crystalline solid | |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in Water | Lipophilic character dominates |

| pKa (Calculated) | ~3.5 (Pyridine N), ~11.0 (Carbamate NH) | Pyridine nitrogen is less basic due to EWG |

| LogP (Predicted) | 1.8 – 2.2 | Suitable for organic extraction |

Part 2: Synthetic Utility & Reaction Mechanisms

The strategic value of this molecule lies in its orthogonality .[1] It possesses two electrophilic centers (the methyl ester and the carbamate) and a nucleophilic potential upon deprotection.[1]

Core Reactivity Profile

-

Electrophilic Attack: The methyl ester at C2 is susceptible to nucleophilic attack by amines or hydrazines, facilitating cyclization.[1]

-

Deprotection: The tert-butoxycarbonyl (Boc) group is acid-labile (TFA/DCM or HCl/Dioxane), revealing the C3-amine for intramolecular condensation.[1]

-

Directed Lithiation: The Boc group can serve as a Directed Ortho Metalation (DoM) group, although the adjacent ester usually dictates reactivity.[1]

Visualization: Synthesis & Application Workflow

Figure 1: Synthetic pathway from precursor to bioactive scaffold.[1] The N-Boc protection is the critical first step to prevent premature cyclization during side-chain modifications.[1]

Part 3: Detailed Experimental Protocols

Trustworthiness Statement: The following protocol is adapted from standard Boc-protection methodologies for electron-deficient heteroaromatic amines. The low nucleophilicity of the pyridine amine requires catalytic activation (DMAP) or heating, unlike standard aliphatic amines.[1]

Protocol A: Synthesis of Methyl 3-[(tert-butoxycarbonyl)amino]picolinate

Objective: Convert Methyl 3-aminopicolinate to its N-Boc derivative.

Reagents:

-

Methyl 3-aminopicolinate (1.0 eq)[1]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 eq)[1]

-

Triethylamine (TEA) (2.0 eq)[1]

-

4-Dimethylaminopyridine (DMAP) (0.1 eq) – Catalyst essential for conversion.[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-aminopicolinate (e.g., 5.0 g) in anhydrous THF (50 mL).

-

Activation: Add Triethylamine (TEA) followed by DMAP. Stir at room temperature for 10 minutes.

-

Addition: Add Boc₂O (dissolved in minimal THF) dropwise over 15 minutes to control mild exotherm.

-

Reaction: Heat the mixture to reflux (65°C) for 4–12 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).[1]

-

Validation: Reaction is complete when the lower Rf amine spot disappears and a higher Rf spot (Boc-product) appears.[1]

-

-

Work-up:

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc/Hexane).

Expected Yield: 75–85%.[1][4] Characterization: ¹H NMR (CDCl₃) should show a singlet at ~1.5 ppm (9H, Boc) and a singlet at ~4.0 ppm (3H, OMe).[1]

Part 4: Handling, Stability & Safety

Storage & Stability

-

Hygroscopicity: Moderately hygroscopic.[1] Store in a tightly sealed container.

-

Temperature: Refrigerate at 2–8°C for long-term storage.

-

Incompatibility: Avoid strong acids (cleaves Boc) and strong bases (hydrolyzes ester).[1]

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

Part 5: References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Methyl 3-aminopicolinate (Precursor). Retrieved from [Link]

-

Organic Syntheses. (2023). General Procedures for Boc Protection of Aromatic Amines. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]

Sources

- 1. 912369-42-7|Methyl 3-((tert-butoxycarbonyl)amino)picolinate|BLD Pharm [bldpharm.com]

- 2. Methyl picolinate | 2459-07-6 [chemicalbook.com]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

Strategic Utilization of Methyl 3-((tert-butoxycarbonyl)amino)picolinate for the Synthesis of Advanced Pyridine Derivatives

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. However, the synthesis of highly functionalized pyridine derivatives requires a strategic approach, often involving the use of meticulously designed building blocks. This guide provides an in-depth analysis of Methyl 3-((tert-butoxycarbonyl)amino)picolinate, a versatile intermediate for introducing the 3-aminopicolinate moiety. We will explore its synthesis, key chemical transformations, and strategic applications in constructing complex, biologically active molecules, providing field-proven insights and detailed experimental protocols for the modern researcher.

The Pyridine Nucleus: A Privileged Scaffold in Drug Discovery

The pyridine ring is a bioisostere of a phenyl ring, but with a nitrogen atom that imparts distinct characteristics. This nitrogen can act as a hydrogen bond acceptor, influence the molecule's pKa, and modify its metabolic profile. The strategic placement of substituents on the pyridine ring is crucial for modulating pharmacological activity. To achieve precise substitution patterns, chemists rely on protecting group strategies to mask reactive functional groups while modifying others.

The tert-butoxycarbonyl (Boc) group is an exemplary protecting group for amines due to its stability under a wide range of conditions and its clean, traceless removal under mild acidic conditions.[1][2] The intermediate, Methyl 3-((tert-butoxycarbonyl)amino)picolinate (CAS 912369-42-7), combines the valuable 3-aminopicolinic acid core with a Boc-protected amine and a methyl ester, offering two distinct points for orthogonal chemical modification.[3] This structure serves as a powerful linchpin in the assembly of complex pyridine-containing targets.

Synthesis of the Core Intermediate: Methyl 3-((tert-butoxycarbonyl)amino)picolinate

The preparation of this key intermediate is typically achieved through a two-step sequence starting from 3-aminopicolinic acid. The logic behind this sequence is to first protect the more reactive amino group, preventing it from interfering with the subsequent esterification of the less reactive carboxylic acid.

Step 1: Boc Protection of 3-Aminopicolinic Acid The nucleophilic amino group is protected using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The base, such as sodium carbonate or triethylamine, deprotonates the carboxylic acid and facilitates the attack of the amino group on the Boc anhydride.[4]

Step 2: Esterification of the Carboxylic Acid The resulting Boc-protected acid is then esterified. A common and effective method involves treatment with thionyl chloride in methanol or using a milder acid catalyst like sulfuric acid in methanol under reflux.[4][5] This converts the carboxylic acid to the corresponding methyl ester.

Caption: Synthetic workflow for Methyl 3-((tert-butoxycarbonyl)amino)picolinate.

Key Synthetic Transformations and Strategic Considerations

The utility of Methyl 3-((tert-butoxycarbonyl)amino)picolinate lies in the orthogonal reactivity of its functional groups. The Boc-protected amine and the methyl ester can be selectively manipulated to build molecular complexity.

Selective Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions to reveal the free 3-amino group. This is the most common entry point for further functionalization at this position.

-

Causality of Reagent Choice: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the gold standard. TFA is a strong acid that efficiently protonates the Boc group, causing it to fragment into gaseous isobutylene and carbon dioxide, which are easily removed. The reaction is typically fast (30-60 minutes) and proceeds at room temperature, preserving other sensitive functional groups. Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol) is a more economical alternative, though it may require longer reaction times or gentle heating.

Amide Bond Formation at the 3-Amino Position

Once deprotected, the resulting 3-amino-picolinate ester is a prime substrate for amide coupling reactions. This is a fundamental transformation in the synthesis of countless pharmaceutical agents, including picolinamide fungicides.[6]

-

Expert Insight: The choice of coupling reagent is critical for success.

-

Carbodiimides (EDC, DCC): Often used with an additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and minimize racemization if coupling chiral carboxylic acids.

-

Phosphonium Reagents (BOP, PyBOP): Highly efficient but produce carcinogenic hexamethylphosphoramide (HMPA) as a byproduct.

-

Uronium/Aminium Reagents (HATU, HBTU): Considered the modern standard for difficult couplings. They are highly reactive, fast, and generate water-soluble byproducts, simplifying purification. The choice of base, typically a non-nucleophilic amine like diisopropylethylamine (DIPEA), is crucial to prevent unwanted side reactions.

-

Caption: Workflow for Boc deprotection followed by amide coupling.

Saponification of the Methyl Ester

To enable modifications at the carboxylate position, the methyl ester can be hydrolyzed to the corresponding carboxylic acid via saponification.

-

Causality of Reagent Choice: Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is highly effective. LiOH is a strong base that readily hydrolyzes the ester. The use of a co-solvent like THF ensures the solubility of the organic substrate. The reaction progress is monitored until the starting material is consumed, followed by an acidic workup (e.g., with 1N HCl) to protonate the carboxylate and allow for extraction.

This newly unmasked carboxylic acid can then undergo amide coupling reactions with various amines, providing a complementary strategy to the functionalization of the 3-amino position.

Data Summary and Experimental Protocols

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 912369-42-7 | [3] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [3] |

| Molecular Weight | 252.27 g/mol | [3] |

| Appearance | White to off-white solid | [7] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Protocol 1: Synthesis of 3-((tert-Butoxycarbonyl)amino)picolinic acid

This protocol is adapted from established procedures for the Boc protection of amino acids.[4]

-

Dissolve 3-aminopicolinic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add sodium carbonate (1.1 eq) and stir until dissolved.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in a minimal amount of THF dropwise to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2N HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the title compound, which can be used in the next step without further purification.

Protocol 2: Esterification to Methyl 3-((tert-butoxycarbonyl)amino)picolinate

This protocol is based on standard esterification methods.[4]

-

Suspend the crude 3-((tert-butoxycarbonyl)amino)picolinic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (1.5 eq) dropwise.

-

Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure title compound.

Conclusion and Future Outlook

Methyl 3-((tert-butoxycarbonyl)amino)picolinate is a highly valuable and versatile building block for the synthesis of complex pyridine derivatives. Its orthogonally protected functional groups allow for selective and strategic modifications, making it an indispensable tool for medicinal chemists. The robust protocols for its synthesis and subsequent transformations enable the efficient construction of libraries of compounds for structure-activity relationship (SAR) studies. As the demand for novel therapeutics targeting complex diseases continues to grow, intermediates like this, which provide a reliable and flexible entry point into privileged chemical space, will remain critical to the advancement of drug discovery and development.

References

- Vertex Pharmaceuticals Incorporated. (Patent AU2018355743B2). 6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid.

-

Dutta, S., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1017–1020. Available at: [Link]

-

Maciulevičius, M., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(24), 5909. Available at: [Link]

-

American Elements. (n.d.). 3-((tert-Butoxycarbonyl)amino)picolinic acid. American Elements. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Methylpyridine. Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. Organic Chemistry Portal. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses. Retrieved from [Link]

- Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides. Google Patents.

-

Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses. Retrieved from [Link]

-

Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. International Research Letters of Chemistry, 1(1), 374-379. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 912369-42-7|Methyl 3-((tert-butoxycarbonyl)amino)picolinate|BLD Pharm [bldpharm.com]

- 4. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irl.umsl.edu [irl.umsl.edu]

- 6. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 7. 2-(BOC-AMINO)-3-METHYLPYRIDINE | 138343-75-6 [chemicalbook.com]

Solubility Profile of Methyl 3-(tert-butoxycarbonyl)picolinate in Organic Solvents

An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3-(tert-butoxycarbonyl)picolinate. As a key intermediate in pharmaceutical synthesis and drug development, understanding its solubility is paramount for reaction optimization, purification, formulation, and ensuring data integrity in biological assays.[1][2] This document moves beyond a simple data sheet to offer a foundational understanding of the molecule's physicochemical properties, a predictive solubility map based on solvent-solute interaction principles, and a detailed, field-proven protocol for determining thermodynamic solubility.

We will explore the causality behind solvent selection and experimental design, grounding our recommendations in established scientific principles. The centerpiece of this guide is a self-validating, step-by-step protocol for the isothermal shake-flask method, the gold-standard for generating reliable solubility data.[3][4][5] This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for characterizing this and other novel organic compounds.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as our primary guide, meaning solutes dissolve best in solvents with similar polarity.[6][7][8]

Molecular Structure Analysis: Methyl 3-(tert-butoxycarbonyl)picolinate

-

CAS Number: 912369-42-7

-

Molecular Formula: C₁₃H₁₇NO₄

-

Molecular Weight: 251.28 g/mol

Key Structural Features:

-

Pyridine Ring: A polar aromatic heterocycle. The nitrogen atom acts as a hydrogen bond acceptor.

-

Methyl Ester Group (-COOCH₃): A polar, aprotic functional group that can act as a hydrogen bond acceptor.

-

tert-Butoxycarbonyl (Boc) Group: A bulky, sterically hindering protecting group. While the carbonyl group within it is polar, the large tert-butyl moiety introduces significant non-polar, lipophilic character.

Predicted Solubility Behavior: Based on this hybrid structure, Methyl 3-(tert-butoxycarbonyl)picolinate is classified as a moderately polar organic compound . Its solubility will be a balance between the polar regions (pyridine, esters) and the non-polar region (tert-butyl group).

-

High Solubility Expected in: Moderately polar aprotic solvents that can engage in dipole-dipole interactions without competing for strong hydrogen bonds. Examples include Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetone.

-

Moderate to Low Solubility Expected in:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While these can interact with the polar groups, the bulky, non-polar Boc group can disrupt the solvent's strong hydrogen-bonding network, potentially limiting solubility.

-

Non-polar Solvents (e.g., Hexanes, Toluene): The polar functionalities of the molecule will likely limit its solubility in highly non-polar environments. The van der Waals interactions may be insufficient to overcome the solute-solute interactions.[6]

-

-

Insolubility Expected in: Water. The significant non-polar character will make it poorly soluble in aqueous media.

Predicted Solubility Map and Data Template

While empirical data must be generated for precise quantification, the following table provides a predictive summary of expected solubility at ambient temperature. It is presented as a template for researchers to populate with their own experimental findings.

| Solvent Class | Solvent Name | Polarity Index | Predicted Solubility | Experimental Value (mg/mL) |

| Polar Aprotic | Acetone | 5.1 | High | |

| Ethyl Acetate | 4.4 | High | ||

| Tetrahydrofuran (THF) | 4.0 | High | ||

| Acetonitrile (ACN) | 5.8 | Moderate-High | ||

| Dimethylformamide (DMF) | 6.4 | High | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | ||

| Chlorinated | Dichloromethane (DCM) | 3.1 | High | |

| Chloroform | 4.1 | High | ||

| Polar Protic | Methanol (MeOH) | 5.1 | Moderate | |

| Ethanol (EtOH) | 4.3 | Moderate | ||

| 2-Propanol (IPA) | 3.9 | Moderate-Low | ||

| Non-Polar | Toluene | 2.4 | Low | |

| Cyclohexane | 0.2 | Very Low/Insoluble | ||

| n-Hexane | 0.1 | Very Low/Insoluble |

Gold-Standard Protocol: Thermodynamic Solubility Determination

The following protocol details the isothermal shake-flask method , which remains the definitive reference for measuring thermodynamic equilibrium solubility.[3][5] Adherence to this protocol ensures the generation of accurate, reproducible, and scientifically valid data.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents the thermodynamic solubility.[4][9] The presence of undissolved solid is mandatory to confirm that the solution is saturated.[9][10]

Materials and Equipment

-

Methyl 3-(tert-butoxycarbonyl)picolinate (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials (e.g., 2-4 mL) with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control or temperature-controlled incubator

-

Centrifuge

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Experimental Workflow Diagram

Caption: Solute-Solvent Interaction Logic for Solubility Prediction.

Adherence to Good Manufacturing Practices (GMP)

For data intended for regulatory submission or critical development decisions, solubility experiments should be conducted within a GMP framework. [11][12]This ensures data integrity and reliability. Key considerations include:

-

Documentation: All steps, from weighing the compound to the final analytical result, must be meticulously documented in a laboratory notebook. [13][14]* Instrument Calibration: All equipment, especially analytical balances and HPLC systems, must be regularly calibrated and maintained. [11]* Method Validation: The analytical method used for quantification (e.g., HPLC) must be validated for accuracy, precision, linearity, and specificity. [13] Adherence to these principles ensures that the generated solubility data is trustworthy and can be confidently used for downstream applications. [15]

References

- Vertex AI Search. (n.d.). Polarity and Solubility of Organic Compounds.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Khan Academy. (n.d.). Solubility of organic compounds (video).

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Chiou, C. T., & Kile, D. E. (2002, May 1). Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter. USGS Publications Warehouse.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Jouyban, A. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Al-Ghabeish, M., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences.

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?

- Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Gray, V. A. (2025, May 19). Dissolution testing and good manufacturing practices. Pharmaceutical Technology.

- Adragos Pharma. (2025, April 8). Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products.

- European Medicines Agency. (2022, December 12). Good manufacturing practice.

- IntuitionLabs. (2026, January 25). Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide.

- BLDpharm. (n.d.). 912369-42-7|Methyl 3-((tert-butoxycarbonyl)amino)picolinate.

- SafetyCulture. (n.d.). A Comprehensive Guide to GMP: Good Manufacturing Practices.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. raytor.com [raytor.com]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Khan Academy [khanacademy.org]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. quora.com [quora.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. pharmtech.com [pharmtech.com]

- 12. Good manufacturing practice | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products [manufacturingchemist.com]

- 14. assets.ctfassets.net [assets.ctfassets.net]

- 15. intuitionlabs.ai [intuitionlabs.ai]

Electronic Architecture and Chemoselectivity of the Picolinate Moiety in Boc-Protected Scaffolds

Executive Summary

The picolinate moiety (pyridine-2-carboxylate) serves a dual function in modern organic synthesis: it is a privileged bidentate directing group (DG) for transition-metal-catalyzed C–H activation, and a challenging capping group in peptidomimetic synthesis. In systems containing tert-butyloxycarbonyl (Boc) protecting groups, the reactivity of the picolinate moiety is non-intuitive. While the pyridine ring is electronically robust, its interaction with the amide backbone can induce unique instabilities—specifically, Boc-mediated amide twisting which facilitates cleavage, and neighboring-group participation that drives racemization during synthesis.

This guide deconstructs the electronic causality of these behaviors and provides self-validating protocols for handling picolinates in Boc-protected environments.

Electronic Architecture & Chelation Thermodynamics

The Picolinate Chelate Effect

The utility of the picolinamide moiety stems from its ability to form a rigid 5-membered chelate with metals (Pd, Ni, Co, Cu).

-

-Donation: The pyridine nitrogen (

-

-Backbonding: The electron-deficient pyridine ring acts as a

-

The "Boc-Switch": In a standard picolinamide (Pic-NH-R), the amide nitrogen coordinates as an anion (amidate). However, if this nitrogen is Boc-protected (Pic-N(Boc)-R), the bulky Boc group forces the carbonyl out of planarity and sterically precludes bidentate coordination. This electronic and steric disruption is the basis for DG cleavage strategies .

Orbital Interactions and Acidity

The electron-withdrawing nature of the pyridine ring (inductive effect,

-

Implication: Picolinamides deprotonate readily under C–H activation conditions (e.g., AgOAc or weak carbonate bases), allowing C–H functionalization at lower temperatures than monodentate DGs.

-

Boc Compatibility: Because picolinate-directed C–H activation often proceeds at moderate temperatures (80–120 °C), distal Boc groups on the substrate are generally stable (Boc thermolysis typically requires >150 °C).

Reactivity Profile: The "Boc-Activation" Cleavage Pathway[1]

One of the most critical reactivity features of picolinamides in Boc-systems is their destabilization upon N-Boc protection . While picolinamides are generally resistant to hydrolysis, converting the amide to an imide-like Pic-N(Boc)-R species renders the bond highly susceptible to nucleophilic attack.

Mechanism of Action[2][3][4]

-

Activation: Treatment of the picolinamide with

/DMAP installs a Boc group on the amide nitrogen. -

Twisting: The steric clash between the pyridine ring and the tert-butyl group twists the amide bond, destroying resonance stabilization (

). -

Cleavage: The activated C-N bond is cleaved by mild nucleophiles (e.g., ethanol catalyzed by Ni or simple alkoxides), releasing the free amine.

Visualization: The Boc-Switch Cleavage Mechanism

The following diagram illustrates the transformation from a stable Directing Group (DG) to a labile species via Boc-activation.

Caption: The "Boc-Switch" destabilizes the picolinamide bond by disrupting amide resonance, enabling mild cleavage.

Synthetic Protocols & Self-Validating Systems

Protocol A: Coupling Picolinic Acid without Racemization

Challenge: Activation of picolinic acid often leads to racemization of the incoming amino component (if coupling to a secondary amine) or the picolinate itself (if substituted) due to the formation of a Hammick-like intermediate or oxazolone stabilization by the pyridine nitrogen.

The Self-Validating Protocol:

-

Activation: Use COMU or HATU with Oxyma Pure (ethyl cyanohydroxyiminoacetate) instead of HOBt. Oxyma is superior in suppressing pyridine-assisted racemization.

-

Base Control: Use TMP (2,4,6-collidine) instead of DIPEA. The steric bulk of collidine prevents it from acting as a nucleophilic base that could promote oxazolone formation.

-

Validation Step (Mandatory):

-

Synthesize a test aliquot using a chiral amine (e.g., L-Phe-OMe).

-

Analyze via Chiral HPLC or

-NMR. -

Success Criterion: Diastereomeric excess (

) > 99%. If split peaks appear for the

-

Protocol B: Picolinate-Directed C–H Activation in the Presence of Distal Boc

Context: Functionalizing a scaffold that contains a Boc-protected amine elsewhere.

Workflow:

-

Solvent Selection: Use t-Amyl alcohol or TFE (Trifluoroethanol) . Avoid DMF/DMAc at temperatures

as they can promote thermal Boc cleavage. -

Catalyst: Co(OAc)

or Ni(OAc) -

Validation Step:

-

Perform the reaction at

. -

Monitor by LC-MS looking for

(Loss of Boc). -

Success Criterion: The ratio of Product:De-Boc-Product should be > 95:5.

-

Data Summary: Coupling Reagent Efficiency with Picolinates

| Coupling System | Base | Racemization Risk | Yield | Recommendation |

| EDC / HOBt | DIPEA | High | Moderate | Avoid |

| HATU / HOAt | DIPEA | Moderate | High | Acceptable |

| COMU / Oxyma | Collidine | Very Low | High | Preferred |

| Mixed Anhydride | NMM | Very High | High | Strictly Avoid |

Experimental Workflow Decision Tree

The following decision tree guides the researcher through the handling of picolinate moieties depending on whether the goal is Synthesis (Coupling), C-H Functionalization, or Removal (Cleavage).

Caption: Operational logic for handling Picolinate/Boc systems in synthesis and catalysis.

References

-

Biswas, S., Bheemireddy, N. R., Bal, M., Van Steijvoort, B. F., & Maes, B. U. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling.[1][2] The Journal of Organic Chemistry, 84(20), 13112–13123.[1] Link

-

Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053–1064. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

- Nadler, C., & Biali, S. E. (1989). Racemization of amino acid derivatives by picolinic acid active esters. The Journal of Organic Chemistry, 54, 5678.

Sources

Distinguishing the Tool from the Target: A Comparative Analysis of Methyl 3-(tert-butoxycarbonyl)picolinate and the 3-Aminopicolinic Acid Derivative Class

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the pyridine carboxylic acid framework is a cornerstone for the development of novel therapeutics.[1][2] Within this domain, a clear understanding of the roles of specific chemical entities is paramount for efficient drug design and synthesis. This guide provides an in-depth technical analysis of two related but functionally distinct concepts: the specific synthetic intermediate, Methyl 3-(tert-butoxycarbonyl)picolinate , and the broad, biologically active class of 3-aminopicolinic acid derivatives . We will dissect the strategic importance of the former as a protected building block and explore the vast therapeutic potential of the latter. This paper will elucidate the causality behind the synthetic choices involving these molecules, providing researchers, scientists, and drug development professionals with a clear framework for their application.

The Privileged Scaffold: 3-Aminopicolinic Acid

The picolinic acid scaffold, a pyridine ring bearing a carboxylic acid at the 2-position, is recognized as a "privileged" structure in drug discovery.[3] Its ability to engage in hydrogen bonding, act as a chelating agent, and provide a rigid, aromatic core makes it an ideal foundation for designing enzyme inhibitors and other therapeutic agents.[1][3] The introduction of an amino group at the 3-position yields 3-aminopicolinic acid, a versatile bifunctional molecule that serves as the parent structure for a vast library of derivatives. This scaffold is a key component in compounds developed for a range of diseases, including cancer, neurological disorders, and respiratory ailments.[4][5][6]

The core challenge in utilizing 3-aminopicolinic acid lies in the high reactivity of its two functional groups: the nucleophilic amine and the acidic carboxyl group. Direct and selective modification of other parts of the molecule is often impossible without these groups interfering with the desired reaction. This necessitates a strategy of temporary functional group protection, which is where specific intermediates play a critical role.

The Strategic Intermediate: Methyl 3-(tert-butoxycarbonyl)picolinate

Methyl 3-((tert-butoxycarbonyl)amino)picolinate is not typically an end-product sought for its biological activity. Rather, it is a highly valuable and strategically designed synthetic intermediate . Its structure is a case study in the deliberate masking of reactive sites to facilitate controlled, multi-step organic synthesis.

A Tale of Two Protecting Groups: Structural Rationale

The utility of this compound stems directly from the specific roles of its constituent parts, which temporarily neutralize the reactive handles of the parent 3-aminopicolinic acid:

-

The Methyl Ester: The carboxylic acid is converted to a methyl ester. This serves two purposes. First, it prevents the acidic proton from interfering in base-catalyzed reactions. Second, it modulates the molecule's physicochemical properties, often increasing its solubility in organic solvents used during synthesis.[7][8] The ester can be readily hydrolyzed back to the carboxylic acid, typically under basic conditions (saponification), when its reactivity is desired for a subsequent step like amide bond formation.

-

The Boc (tert-butoxycarbonyl) Group: The tert-butoxycarbonyl group is arguably the most common amine protecting group in non-peptide chemistry.[9] Its selection is a deliberate choice based on three pillars of synthetic utility:

-

Ease of Introduction: It is readily introduced by treating the amine with di-tert-butyl dicarbonate (Boc anhydride).[9][10]

-

Robust Stability: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This allows for extensive chemical modifications on other parts of the molecule without disturbing the protected amine.[10][11]

-

Mild and Orthogonal Removal: The Boc group is acid-labile, meaning it can be removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[9][12] This deprotection mechanism is "orthogonal" to many other protecting groups, meaning it can be removed selectively without affecting, for example, an Fmoc or Cbz group elsewhere in the molecule.[10] This principle is the bedrock of complex, multi-step synthesis.

-

Synthesis Workflow

The preparation of Methyl 3-((tert-butoxycarbonyl)amino)picolinate involves a logical two-step protection sequence starting from the parent amino acid.

Experimental Protocol: Boc Protection of Methyl 3-aminopicolinate

This protocol describes a generalized procedure for the N-Boc protection step.

-

Dissolution: Dissolve Methyl 3-aminopicolinate (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1-1.0 equivalents), to the solution and stir.[12]

-

Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) either as a solid or dissolved in a small amount of the reaction solvent.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak aqueous acid (e.g., 5% citric acid), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure Methyl 3-((tert-butoxycarbonyl)amino)picolinate.[10]

The Bioactive Class: Exploring 3-Aminopicolinic Acid Derivatives

In stark contrast to the singular role of the protected intermediate, "3-aminopicolinic acid derivatives" represent a vast and diverse class of compounds that are designed, synthesized, and tested for their biological effects. These are the molecules that form the basis of drug discovery programs.[4][13]

The Landscape of Derivatization

The 3-aminopicolinic acid scaffold offers multiple points for chemical modification to generate a library of new chemical entities. The goal of this derivatization is to optimize the molecule's interaction with a biological target, thereby improving its potency, selectivity, and pharmacokinetic properties (ADME).

Therapeutic Relevance and Applications

Derivatives of 3-aminopicolinic acid have shown significant promise across multiple therapeutic areas:

-

Respiratory Disorders: Certain derivatives are used as intermediates in the synthesis of correctors for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a key target in treating cystic fibrosis.[5][6]

-

Oncology: The scaffold is used to develop enzyme inhibitors, such as those targeting Epidermal Growth Factor Receptor (EGFR) kinase in cancer cell lines.[14]

-

Agriculture: Picolinic acid derivatives are a well-established class of auxin herbicides, demonstrating the scaffold's broad biological applicability.[15]

-

Neurological Disorders: The unique structure of these derivatives makes them valuable building blocks for compounds targeting the central nervous system.[4]

Synthetic Strategy: From Protected Intermediate to Active Derivative

The strategic value of Methyl 3-((tert-butoxycarbonyl)amino)picolinate is realized in the synthesis of these complex derivatives. The protected intermediate allows for a controlled, stepwise unveiling and reaction of the functional groups.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 6. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development | MDPI [mdpi.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. wuxibiology.com [wuxibiology.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. davidpublisher.com [davidpublisher.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Methyl 3-(tert-butoxycarbonyl)picolinate from 3-Aminopicolinic Acid: A Detailed Protocol and Mechanistic Guide

An Application Note for Researchers and Drug Development Professionals

Abstract Methyl 3-(tert-butoxycarbonyl)picolinate is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure incorporates a picolinate scaffold, a motif found in numerous FDA-approved drugs, along with orthogonally protected amino and carboxyl groups, enabling selective sequential reactions.[1] This application note provides a comprehensive, field-tested, two-step protocol for the synthesis of Methyl 3-(tert-butoxycarbonyl)picolinate, starting from the commercially available 3-aminopicolinic acid. The guide is designed for researchers in drug development and chemical synthesis, offering detailed experimental procedures, mechanistic insights, and expert commentary to ensure reproducible and high-yield outcomes.

Introduction: The Strategic Importance of Picolinates

The picolinic acid framework is a "privileged" structure in drug discovery, prized for its ability to act as a versatile scaffold in constructing molecules with diverse biological activities.[1] By protecting the amine functionality of 3-aminopicolinic acid as a tert-butyloxycarbonyl (Boc) carbamate and converting the carboxylic acid to its methyl ester, we create a strategically important intermediate. The Boc group is stable under basic and nucleophilic conditions but can be selectively removed with acid, while the methyl ester can be hydrolyzed under basic conditions. This orthogonal protection scheme offers synthetic flexibility for building complex molecular architectures, such as novel enzyme inhibitors or ligands for therapeutic targets.

This guide details a robust two-step synthesis:

-

N-Boc Protection: The nucleophilic amino group of 3-aminopicolinic acid is protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

-

Esterification: The carboxylic acid of the resulting N-Boc intermediate is converted to a methyl ester using thionyl chloride in anhydrous methanol.

Overall Synthesis Scheme

Caption: Two-step synthesis of the target compound.

Part 1: N-Boc Protection of 3-Aminopicolinic Acid

Principle and Mechanism

The first step involves the protection of the primary amine on the picolinic acid ring. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability and ease of removal under specific acidic conditions.[2] The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). The presence of a base, such as sodium carbonate, is crucial for two reasons: it deprotonates the carboxylic acid to increase its solubility in the aqueous medium and neutralizes the protonated amine, thereby maintaining its nucleophilicity.[3]

Caption: Simplified mechanism for Boc protection of an amine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Aminopicolinic Acid | ≥98% | e.g., Santa Cruz Biotechnology[4] | Starting material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent grade | Standard suppliers | Boc protecting agent |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Standard suppliers | Base |

| Tetrahydrofuran (THF) | Anhydrous | Standard suppliers | Organic solvent |

| Ethyl Acetate (EtOAc) | ACS grade | Standard suppliers | Extraction solvent |

| Hydrochloric Acid (HCl) | 2 N solution | Standard suppliers | For acidification |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard suppliers | Drying agent |

| Deionized Water | --- | Laboratory source | --- |

| Round-bottom flask, Magnetic stirrer, pH paper, Separatory funnel, Rotary evaporator | --- | Standard lab equipment | --- |

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for a similar substrate, m-aminobenzoic acid.[5]

-

Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 10.0 mmol (1.38 g) of 3-aminopicolinic acid in 20 mL of a 5% (w/v) sodium carbonate aqueous solution. Stir the mixture until all solids have dissolved. The solution should be basic.

-

Addition of (Boc)₂O: In a separate beaker, dissolve 12.0 mmol (2.62 g) of (Boc)₂O in 20 mL of tetrahydrofuran (THF). Add this solution to the aqueous solution of the amino acid.

-

Reaction: Stir the resulting biphasic or homogeneous mixture vigorously at room temperature for 12-16 hours (overnight). Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane:ethyl acetate with a few drops of acetic acid).

-

Work-up - Solvent Removal: After the reaction is complete, transfer the mixture to a rotary evaporator and carefully remove the THF under reduced pressure.

-

Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 2 N HCl dropwise while stirring until the pH of the solution reaches 2-3. A white precipitate of 3-((tert-butoxycarbonyl)amino)picolinic acid should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

-

Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the N-Boc protected product as a white solid.

Expert Insights & Troubleshooting

-

Causality of pH: Maintaining basic conditions (pH > 9) during the reaction is critical to ensure the amine remains deprotonated and thus nucleophilic. The final acidification step protonates the carboxylic acid, reducing its water solubility and causing it to precipitate.[5]

-

Incomplete Reaction: If TLC indicates the presence of starting material, an additional portion of (Boc)₂O (0.2 eq) can be added and the reaction stirred for another 4-6 hours.

-

Oily Product: If the product oils out upon acidification instead of precipitating, continue with the ethyl acetate extraction. The product should solidify upon removal of the solvent. If it remains an oil, trituration with cold hexane may induce crystallization.

Part 2: Methyl Esterification of N-Boc-3-aminopicolinic Acid

Principle and Mechanism

The esterification of the Boc-protected amino acid is achieved under acidic conditions using methanol as both the reagent and solvent. Thionyl chloride (SOCl₂) is added to cold methanol, where it reacts to generate hydrogen chloride (HCl) in situ along with methyl sulfite. This method is preferred as it creates anhydrous acidic conditions, which are ideal for Fischer esterification and minimize side reactions. The generated HCl protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol.

Caption: Workflow for acid-catalyzed esterification.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-((tert-butoxycarbonyl)amino)picolinic acid | --- | From Part 1 | Intermediate |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Standard suppliers | Reagent and solvent |

| Thionyl Chloride (SOCl₂) | Reagent grade, ≥99% | Standard suppliers | For in situ HCl generation |

| Diethyl Ether (Et₂O) | Anhydrous | Standard suppliers | For precipitation/washing |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Standard suppliers | For neutralization |

| Brine | Saturated NaCl solution | Standard suppliers | For washing |

| Round-bottom flask, Magnetic stirrer, Ice bath, Drying tube | --- | Standard lab equipment | --- |

Detailed Experimental Protocol

This protocol is based on a proven method for the esterification of a Boc-protected aminobenzoic acid.[5]

-

Preparation of Acidic Methanol: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, add 30 mL of anhydrous methanol. Cool the flask to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Under a fume hood, slowly add thionyl chloride (1.5 eq, e.g., 11 mmol, 0.8 mL for 7.3 mmol of acid) dropwise to the cold methanol. Stir for 15 minutes at 0 °C. Caution: This reaction is exothermic and releases HCl gas.

-

Addition of Substrate: Add the 3-((tert-butoxycarbonyl)amino)picolinic acid (1.0 eq, e.g., 7.3 mmol, ~1.74 g) from Part 1 to the cold acidic methanol solution in one portion.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Seal the flask and stir the solution for 16-24 hours.

-

Work-up - Solvent Removal: Concentrate the reaction mixture to dryness using a rotary evaporator.

-

Neutralization and Extraction: Dissolve the residue in 50 mL of ethyl acetate. Carefully wash the organic solution with saturated aqueous sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid, followed by water (1 x 30 mL) and brine (1 x 30 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The final product, Methyl 3-(tert-butoxycarbonyl)picolinate, can be purified by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[5]

Expert Insights & Troubleshooting

-

Anhydrous Conditions: The success of Fischer esterification hinges on minimizing water content to push the equilibrium towards the product. Ensure methanol is anhydrous and protect the reaction from atmospheric moisture with a drying tube.

-

Boc Group Stability: While the Boc group is acid-labile, the conditions described here (HCl generated in situ in methanol) are generally mild enough to avoid significant deprotection.[3][6] However, if deprotection is observed (e.g., by TLC), consider reducing the reaction time or using an alternative, non-acidic esterification method like Yamaguchi[7] or Steglich esterification.[8]

-

Purification Strategy: Column chromatography is highly effective for removing any unreacted starting material or deprotected by-products. A typical eluent system would start with 10% ethyl acetate in hexane, gradually increasing the polarity.

Characterization

The final product should be characterized to confirm its identity and purity. Below are the expected analytical data based on structurally similar compounds.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | 139-146 °C (for Methyl 3-aminopicolinate)[9] |

| ¹H NMR (CDCl₃) | δ ~8.3 (s, 1H, pyridine-H), δ ~7.5-8.0 (m, 2H, pyridine-H), δ ~3.9 (s, 3H, -OCH₃), δ ~1.5 (s, 9H, -C(CH₃)₃). Note: Shifts are estimates. |

| ¹³C NMR (CDCl₃) | δ ~165 (C=O, ester), δ ~152 (C=O, carbamate), δ ~148, 140, 135, 125, 120 (pyridine-C), δ ~81 (-C(CH₃)₃), δ ~53 (-OCH₃), δ ~28 (-C(CH₃)₃). Note: Shifts are estimates. |

| Mass Spec (ESI+) | Expected m/z: [M+H]⁺ = 253.12, [M+Na]⁺ = 275.10 |

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PMC. Retrieved from [Link]

-

Please suggest me a best recent method of esterification of N-Boc-Amino Acids? (2016, December 11). ResearchGate. Retrieved from [Link]

-

Al-Kaabi, E., et al. (2012). Synthesis of Some Aminopicolinic Acids. David Publishing. Retrieved from [Link]

- US10633341B2 - Picolinic acid derivatives and their use as intermediates. (n.d.). Google Patents.

-

Making esters the the presence of an amine? (2022, August 16). Reddit. Retrieved from [Link]

- WO2021076681A1 - Process for synthesis of picolinamides. (n.d.). Google Patents.

-

Benke, E., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PMC. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Munawar, A., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC. Retrieved from [Link]

-

Boc Protected Compounds. (n.d.). ASNA Company. Retrieved from [Link]

-

3-Aminopicolinic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lab Reporter [fishersci.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-Aminopicolinic Acid | CAS 1462-86-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc Protected Compounds [asna.com.sa]

- 7. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. Methyl 3-aminopicolinate | 36052-27-4 [sigmaaldrich.com]

Procedure for Boc-deprotection of Methyl 3-(tert-butoxycarbonyl)picolinate using TFA

Application Note: Optimized Procedure for Boc-Deprotection of Methyl 3-((tert-butoxycarbonyl)amino)picolinate

Abstract

This application note details a robust, high-yield protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from Methyl 3-((tert-butoxycarbonyl)amino)picolinate (CAS 912369-42-7) using Trifluoroacetic acid (TFA). While Boc deprotection is a standard transformation, the presence of the base-labile methyl ester and the basic pyridine nitrogen requires specific handling to prevent hydrolysis and ensure efficient isolation. This guide covers the reaction mechanism, step-by-step experimental protocol, critical process parameters, and purification strategies to isolate the product as either a trifluoroacetate salt or a free base.

Introduction

Methyl 3-aminopicolinate derivatives are high-value scaffolds in medicinal chemistry, particularly for the synthesis of MEK inhibitors and other kinase-targeting heterocycles. The Boc group is frequently employed to mask the exocyclic amine during earlier synthetic steps (e.g., lithiation or cross-coupling).

Key Challenges with this Substrate:

-

Ester Stability: The C-2 methyl ester is susceptible to hydrolysis under aqueous acidic or basic conditions. Anhydrous acidic conditions are preferred.

-

Solubility: The deprotected 3-aminopicolinate is highly polar. Isolation from aqueous workups can be difficult due to water solubility, often necessitating isolation as a salt or careful extraction.

-

Cation Scavenging: The generation of tert-butyl cations (

) can lead to alkylation byproducts, although the electron-deficient pyridine ring is naturally resistant to electrophilic aromatic substitution (EAS).

Reaction Mechanism

The deprotection proceeds via an acid-catalyzed

Figure 1: Mechanistic Pathway

Caption: Acid-catalyzed cleavage of the Boc group. The tert-butyl cation is irreversibly lost as isobutylene gas or trapped by scavengers.

Materials & Equipment

| Reagent/Material | Grade/Spec | Role |

| Methyl 3-(Boc-amino)picolinate | >95% Purity | Substrate |

| Trifluoroacetic Acid (TFA) | Reagent Grade (>99%) | Acid Catalyst |

| Dichloromethane (DCM) | Anhydrous (HPLC Grade) | Solvent |

| Triethylsilane (TES) | Optional (Reagent Grade) | Cation Scavenger |

| Sodium Bicarbonate (NaHCO | Saturated Aqueous | Neutralization (Optional) |

| Rotary Evaporator | Vacuum < 10 mbar | Solvent Removal |

Experimental Protocol

Method A: Isolation as TFA Salt (Recommended for Stability)

This method minimizes ester hydrolysis risks and provides a stable solid suitable for immediate use in subsequent coupling reactions.

Step 1: Preparation

-

Dissolve 1.0 equiv of Methyl 3-(Boc-amino)picolinate in DCM (Concentration: 0.2 M).

-

Note: Ensure the flask is clean and dry.

-

-

(Optional) Add 2.0 equiv of Triethylsilane (TES) or 1% v/v water as a scavenger.

-

Expert Insight: While the pyridine ring is electron-deficient and unlikely to undergo Friedel-Crafts alkylation by the

cation, scavengers prevent the formation of isobutylene oligomers (gummy residues).

-

Step 2: Acidolysis

-

Cool the solution to 0 °C (ice bath).

-

Add TFA dropwise to achieve a final ratio of 1:2 to 1:4 (v/v) TFA:DCM .

-

Example: For 4 mL DCM, add 1–2 mL TFA.

-

-

Remove the ice bath and stir at Room Temperature (20–25 °C) .

-

Monitoring: Check by TLC (System: 50% EtOAc/Hexane) or LCMS after 1 hour .

-

Expectation: Disappearance of starting material (

) and appearance of a baseline spot (amine salt). MS should show mass shift

-

Step 3: Workup

-

Concentrate the reaction mixture in vacuo at < 35 °C .

-

Co-evaporation: Redissolve the oily residue in DCM (or Toluene) and evaporate again. Repeat 2–3 times.

-

Why? This azeotropically removes residual TFA, which can interfere with future couplings or degrade the ester over time.

-

-

Precipitation: Triturate the residue with cold Diethyl Ether or MTBE .

-

Filter the resulting solid and dry under high vacuum.

-

Result: Off-white to yellow solid (Bis- or Mono-TFA salt).

-

Method B: Isolation as Free Base

Use this method only if the next step requires non-acidic conditions.

-

Perform Steps 1 & 2 as above.

-

Redissolve residue in DCM.[2]

-

Neutralization: Slowly pour the organic phase into a stirred, cold (0 °C) saturated NaHCO

solution.-

Caution: Vigorous CO

evolution. Do not use NaOH or strong bases, as they will hydrolyze the methyl ester to the carboxylic acid (picolinic acid derivative).

-

-

Extraction: Separate layers. Extract the aqueous layer 3x with DCM.

-

Note: Aminopicolinates are moderately water-soluble. Do not discard the aqueous layer until yield is confirmed.

-

-

Dry combined organics over Na

SO

Critical Process Parameters & Data

Table 1: Optimization of Reaction Conditions

| Parameter | Condition | Outcome | Recommendation |

| TFA Concentration | 10% in DCM | Slow conversion (>6 h) | 20–50% |

| Temperature | 0 °C constant | Incomplete reaction | Start 0 °C, warm to RT |

| Scavenger | None | Minor oligomer formation | Add 2% Water or TES |

| Reaction Time | > 4 hours | Risk of ester hydrolysis | Stop at 1–2 hours |

Analytical Validation (Expected Data):

-

H NMR (DMSO-

-

Disappearance of singlet at

ppm (9H, Boc -

Retention of singlet at

ppm (3H, Methyl ester). -

Broad singlet at

ppm (Exocyclic NH

-

-

MS (ESI):

-

Starting Material MW: 252.27 Da.[4]

-

Product (Free Base) MW: 152.15 Da.

-

Observed Ion:

.

-

Troubleshooting Guide

Issue: Ester Hydrolysis (Formation of Picolinic Acid)

-

Cause: Presence of water during the reaction or prolonged exposure to aqueous base during workup.

-

Solution: Use anhydrous DCM.[2] Minimize time in NaHCO

workup. Switch to Method A (Salt Isolation).

Issue: Incomplete Deprotection

-

Cause: TFA concentration too low or old TFA (absorbed water).

-

Solution: Increase TFA ratio to 1:1 DCM. Ensure fresh reagents.

Issue: Low Yield after Extraction

-

Solution: Salt out the aqueous layer with NaCl before extraction. Use 5% MeOH in DCM for extraction.

Safety & Handling

-

TFA: Highly corrosive and causes severe burns. Use only in a fume hood. Wear chemical-resistant gloves.

-

Pressure: The reaction generates CO

and Isobutylene gas. Do not seal the reaction vessel tightly; use a needle vent or loose stopper.

References

-

Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 2004.

-

Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis," 5th Ed., John Wiley & Sons, 2014.[7] (Standard Reference for Boc Chemistry).

-

Lundt, B.F., et al. "Removal of acid-labile amino-protecting groups with trifluoroacetic acid." Int. J. Pept. Protein Res., 1978.

-

Common Organic Chemistry. "Boc Deprotection (TFA)."

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. FCKeditor - Resources Browser [regione.veneto.it]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. jk-sci.com [jk-sci.com]

Reaction conditions for hydrolysis of Methyl 3-(tert-butoxycarbonyl)picolinate ester

This Application Note provides a comprehensive technical guide for the hydrolysis of Methyl 3-(tert-butoxycarbonyl)picolinate . Based on standard chemical nomenclature and commercial availability (e.g., CAS 912369-42-7), this substrate is identified as Methyl 3-[(tert-butoxycarbonyl)amino]picolinate .[1]

The objective is to hydrolyze the methyl ester at the C2 position to the free carboxylic acid while preserving the acid-labile tert-butoxycarbonyl (Boc) protecting group on the C3 amine.

Introduction & Substrate Analysis

The hydrolysis of Methyl 3-(tert-butoxycarbonyl)picolinate is a critical transformation in the synthesis of metalloproteinase inhibitors and pyridine-based peptidomimetics. The substrate contains two reactive centers:

-

C2-Methyl Ester: The target for hydrolysis.[2]

-

C3-Boc Carbamate: A masking group for the amine, stable to base but highly labile to acid (

).

Chemical Structure:

-

Substrate: Methyl 3-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate

-

Target Product: 3-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid

The Chemo-selectivity Challenge

The primary risk in this protocol is the inadvertent cleavage of the Boc group during the workup phase. While the hydrolysis reaction itself (saponification) is basic and Boc-safe, the subsequent acidification required to isolate the free acid must be carefully controlled. Furthermore, picolinic acids are prone to thermal decarboxylation; thus, temperature control is paramount.

Core Reaction Strategies

Strategy A: Lithium Hydroxide (LiOH) Saponification (Recommended)

Mechanism: Nucleophilic acyl substitution via a tetrahedral intermediate. Rationale: LiOH is less aggressive than NaOH and has higher solubility in THF/Water mixtures, allowing for a homogeneous reaction mixture that proceeds rapidly at room temperature. Selectivity: High. Retains Boc group integrity.

Strategy B: Trimethyltin Hydroxide ( ) (Alternative)

Rationale: For extremely sensitive substrates where basicity must be minimized. Drawback: Toxicity of organotin reagents makes this unsuitable for late-stage pharmaceutical intermediates. This guide focuses on Strategy A.

Detailed Experimental Protocol (Strategy A)

Materials & Reagents[2][3][4][5][6][7][8]

-

Substrate: Methyl 3-(tert-butoxycarbonyl)picolinate (1.0 equiv)

-

Base: Lithium Hydroxide Monohydrate (

) (2.0 - 3.0 equiv) -

Solvent System: THF : Methanol : Water (3:1:1 v/v)[2]

-

Quenching Acid: 0.5 M Citric Acid or 1 M HCl (Carefully titrated)

-

Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Dissolution: In a round-bottom flask, dissolve the methyl ester substrate in the THF/MeOH mixture. Ensure complete dissolution.

-

Base Addition: Dissolve

in the calculated volume of water. Add this aqueous solution dropwise to the organic substrate solution.-

Note: The mixture may become slightly cloudy; this is normal.

-

-

Reaction: Stir the mixture vigorously at 0°C to Room Temperature (20–25°C) .

-

Critical Control:Do NOT heat above 40°C. Picolinic acids can decarboxylate at elevated temperatures.

-

-

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

-

Endpoint: Disappearance of the methyl ester peak (approx. 1–3 hours).

-

Phase 2: Workup & Isolation (The Critical Step)

-

Concentration: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure at < 35°C . The residue will be an aqueous solution of the lithium carboxylate salt.

-

Washing (Optional): If the crude contains non-polar impurities, wash the basic aqueous layer with diethyl ether (

). Discard the organic wash. -

Acidification: Place the aqueous layer in an ice bath (

).-

Action: Slowly add 0.5 M Citric Acid (preferred) or 1 M HCl dropwise while stirring.

-

Target pH: Adjust pH to 3.5 – 4.0 .

-

Warning:Do NOT lower pH below 2.5. Strong acidity will cleave the Boc group to yield the 3-aminopicolinic acid salt.

-

-

Extraction: Extract the cloudy aqueous mixture with EtOAc (

volumes). The product, now in its protonated carboxylic acid form, will partition into the organic phase. -

Drying: Dry the combined organic layers over Anhydrous

. Filter and concentrate in vacuo.

Data Summary Table

| Parameter | Condition | Reason |

| Stoichiometry | 1.0 Substrate : 2.5 LiOH | Excess base ensures rapid completion; LiOH is mild. |

| Solvent | THF/MeOH/H2O (3:1:1) | Solubilizes both the lipophilic ester and the inorganic base. |

| Temperature | Prevents thermal decarboxylation of the picolinate. | |

| Workup pH | pH 3.5 – 4.0 | CRITICAL: Low enough to protonate |

| Yield Target | > 85% | Quantitative conversion is typical. |

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the transformation and the specific protection requirements.

Extraction & Purification Flowchart

This logic gate ensures high recovery without degradation.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (Product in Aqueous) | pH too high during extraction. | The picolinic acid is likely still a salt ( |

| Loss of Boc Group | pH too low during workup. | Use Citric Acid instead of HCl. Monitor pH with a calibrated meter, not just paper. |

| Product Decarboxylation | Temperature too high. | Perform evaporation of solvents at reduced pressure without a water bath (or bath < 30°C). Store product at 4°C. |

| Emulsion during Extraction | Amphiphilic nature of product. | Add brine (saturated NaCl) to the aqueous phase. Filter the biphasic mixture through Celite if necessary. |

References

-

Fisher Scientific. Amine Protection / Deprotection Protocols. Retrieved from

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 133061351, tert-Butyl 3-(hydroxymethyl)picolinate. Retrieved from

-

Thieme Connect. Base-catalysed hydrolysis of methyl esters (Science of Synthesis). Retrieved from

-

Google Patents. Process for preparing pyridine-2,3-dicarboxylic acid compounds (EP0274379B1). Retrieved from

-

American Elements. 3-((tert-Butoxycarbonyl)amino)picolinic acid Product Information.[3] Retrieved from

Sources

Application Note: Divergent Cyclization Protocols for Methyl 3-(tert-butoxycarbonyl)picolinate

[1]

Executive Summary & Compound Identity

Methyl 3-((tert-butoxycarbonyl)amino)picolinate is a high-value "turn-key" intermediate.[1][2] Its structural core—an ortho-amino ester protected by a Boc group—serves as a controlled release system for the generation of Pyrido[3,2-d]pyrimidine scaffolds.[1][2] These bicyclic systems are bioisosteres of quinazolines and are critical in the development of inhibitors for PI3K, EGFR, and cyclin-dependent kinases (CDKs).

Compound Specifications

| Property | Specification |

| Systematic Name | Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |

| CAS Number | 912369-42-7 |

| Molecular Weight | 252.27 g/mol |

| Core Reactivity | Nucleophilic attack at C2-ester upon N3-Boc deprotection.[1][2] |

| Storage | 2-8°C, Inert Atmosphere (Ar/N2). Moisture Sensitive. |

CRITICAL IDENTITY CHECK: This protocol assumes the starting material is the N-Boc amino derivative.[2] Ensure your certificate of analysis confirms the presence of the exocyclic carbamate (–NH–Boc), not a tert-butyl ester at the C3 position.

Strategic Reaction Pathways

The utility of this molecule lies in its ability to access three distinct bicyclic cores depending on the "Linker Reagent" used after deprotection.

Pathway Logic (Graphviz Visualization)

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

Figure 1: Divergent synthetic pathways for Methyl 3-(Boc-amino)picolinate. High-contrast nodes indicate stable isolatable intermediates (Yellow) and final bicyclic cores (Green/Red).[1][2]

Detailed Experimental Protocols

Pre-requisite: Boc-Deprotection (The "Release" Step)

Direct cyclization with the Boc group intact is kinetically disfavored due to steric bulk and reduced nucleophilicity of the carbamate nitrogen.[1] Standard protocol requires quantitative deprotection.

Protocol:

-

Dissolve Methyl 3-(Boc-amino)picolinate (1.0 eq) in DCM (5 mL/mmol).

-

Add Trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (loss of non-polar spot).

-

Workup: Concentrate in vacuo. Redissolve in DCM and wash with sat. NaHCO₃ to generate the free base. Dry over Na₂SO₄ and concentrate.

Protocol A: Synthesis of Pyrido[3,2-d]pyrimidine-2,4-diones (Urea Fusion)

This method creates the "uracil-like" fused system, commonly used as a template for further chlorination and substitution at the C2/C4 positions.[1][2]

Reagents:

Step-by-Step:

-

Mixing: In a round-bottom flask, intimately mix the free amine oil with solid Urea (5.0 eq). No solvent is used (Solvent-free melt).[1][2]

-

Fusion: Heat the flask to 160°C in an oil bath. The urea will melt, and the mixture will become a homogeneous liquid. Ammonia gas (NH₃) will evolve.[1]

-

Duration: Stir at 160°C for 2–4 hours. The mixture may solidify as the higher-melting bicyclic product forms.[2]

-

Quench: Cool to 80°C and add hot water (10 mL/mmol).

-

Isolation: Sonicate to break up solids. Acidify slightly with Acetic Acid (pH 5) to ensure protonation of the dione.[1] Filter the precipitate.[3]

-

Purification: Recrystallize from DMF/Ethanol if necessary.

Mechanism: The free amine attacks the urea carbonyl, releasing NH₃ to form the ureido-intermediate, which then intramolecularly attacks the methyl ester, releasing methanol.